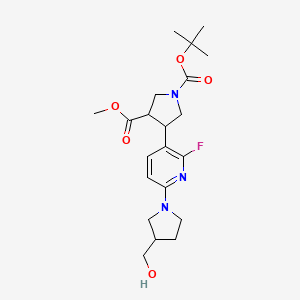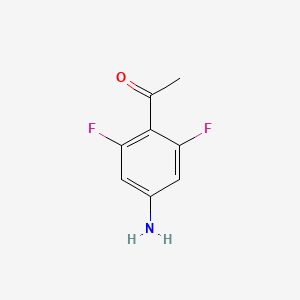
1-(4-Amino-2,6-difluoro-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino and difluoro groups
Métodos De Preparación
The synthesis of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,6-difluorobenzene and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 4-amino-2,6-difluorobenzene is reacted with acetyl chloride in the presence of aluminum chloride to yield Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI).
Análisis De Reacciones Químicas
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) can be compared with similar compounds such as:
Ethanone, 1-(2,6-difluorophenyl)-: This compound lacks the amino group, which significantly alters its chemical properties and reactivity.
Ethanone, 1-(2,4-difluorophenyl)-: The position of the fluorine atoms affects the compound’s electronic properties and reactivity.
Ethanone, 1-(2,4-difluorophenyl)-: Similar to the previous compound but with different substitution patterns.
The presence of the amino group in Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) makes it unique and imparts distinct chemical and biological properties .
Propiedades
Número CAS |
746630-18-2 |
|---|---|
Fórmula molecular |
C8H7F2NO |
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
1-(4-amino-2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3 |
Clave InChI |
HPDCNHDVCAUSPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


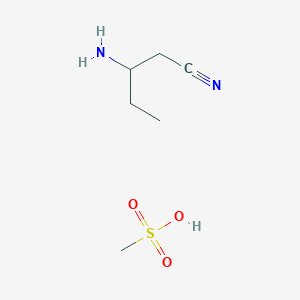
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
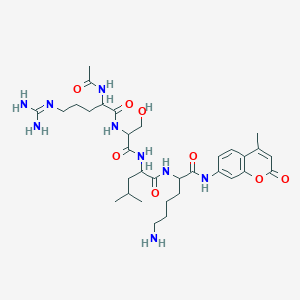
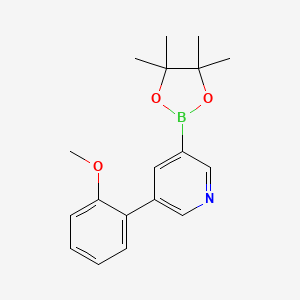
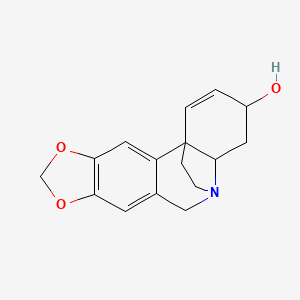
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
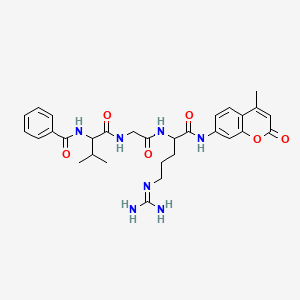
![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
![10-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12320860.png)
![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
![16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)
